6-Chlorochromone-3-propionic acid
Description
Chromone (B188151) as a Privileged Structure in Contemporary Drug Discovery
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a promising starting point for drug discovery. The chromone scaffold is widely recognized as such a privileged structure. acs.orgnih.govbenthamdirect.com Its rigid bicyclic system provides a stable and versatile platform for chemical modification, allowing for the generation of large and diverse libraries of compounds. core.ac.uknih.gov The ability of the chromone core to be functionalized at various positions enables the fine-tuning of steric, electronic, and lipophilic properties, which is a crucial aspect of optimizing lead compounds in the drug development process. scilit.com This adaptability has made the chromone scaffold an effective template for designing novel molecules with potential pharmacological applications against a wide array of diseases, including cancer, diabetes, and neurodegenerative, inflammatory, and infectious diseases. researchgate.netacs.org
Broad Biological Activities of Chromone Derivatives in Experimental Models
The designation of the chromone scaffold as a privileged structure is substantiated by the extensive range of biological activities exhibited by its derivatives. benthamdirect.com These compounds, both from natural sources and synthetic pathways, have been shown to possess significant therapeutic potential in numerous experimental settings. researchgate.netnih.gov The specific type, number, and position of substituents on the chromone core play a critical role in defining the pharmacological profile of the resulting molecule. scilit.com
A diverse set of biological effects has been documented for chromone derivatives, highlighting the versatility of this scaffold. nih.govbenthamdirect.com These activities underscore the importance of the chromone moiety in drug discovery programs. researchgate.net
Table 1: Reported Biological Activities of Chromone Derivatives
| Biological Activity | Description | References |
| Anticancer | Derivatives have shown the ability to inhibit the growth of various cancer cell lines. | nih.govbenthamdirect.comresearchgate.net |
| Antimicrobial | Activity against a range of bacteria and fungi has been reported. | ijrar.orgnih.govbenthamdirect.com |
| Antiviral | Certain chromone compounds have demonstrated the capacity to inhibit viral replication. | ijrar.orgnih.govbenthamdirect.com |
| Anti-inflammatory | The scaffold is a basis for compounds that can modulate inflammatory pathways. | ijrar.orgnih.govbenthamdirect.com |
| Antioxidant | Many chromone derivatives can scavenge reactive oxygen species (ROS), mitigating oxidative stress. | nih.govbenthamdirect.comscilit.com |
| MAO-B Inhibition | Specific chromones act as inhibitors of Monoamine Oxidase-B, a target in neurodegenerative diseases like Parkinson's. | nih.govnih.gov |
| Anti-Alzheimer's Agents | The scaffold is used to design multifunctional agents targeting aspects of Alzheimer's disease pathology. | nih.govscilit.com |
| Antidiabetic | Some derivatives have shown potential in modulating pathways relevant to diabetes. | nih.govbenthamdirect.com |
| Antihistaminic/Anti-allergic | The chromone structure is found in drugs used to treat allergic conditions. | ijrar.orgbenthamdirect.comresearchgate.net |
| Enzyme Inhibition | Chromone derivatives have been identified as inhibitors for various enzymes, including protein kinases. | nih.govresearchgate.net |
Contextualization of 6-Chlorochromone-3-propionic Acid within Chromone Research Paradigms
Within the extensive landscape of chromone research, specific derivatives are often synthesized not as final drug products, but as versatile intermediates for creating more complex molecules. This compound is a prime example of such a building block, designed for use in scientific research and drug discovery. smolecule.com Its structure is strategically designed to facilitate further chemical modifications.
The key features of this compound are:
The Chromone Scaffold : It possesses the core privileged structure, providing the foundational element known for broad biological potential.
The 6-Chloro Substituent : Halogenation, particularly chlorination, at this position is a common strategy in medicinal chemistry. The chlorine atom can alter the molecule's electronic properties and lipophilicity, potentially influencing its binding affinity to biological targets and its metabolic stability.
The 3-Propionic Acid Side Chain : The carboxylic acid group at the end of the three-carbon chain is a highly versatile functional handle. It can be readily converted into a variety of other functional groups, such as esters, amides, or more complex heterocyclic systems. This allows for the systematic synthesis of a library of novel chromone derivatives, where the group at the 3-position can be varied to explore structure-activity relationships (SAR).
Therefore, this compound is best understood as a specialized chemical intermediate. chemicalbook.com It represents a crucial tool for medicinal chemists aiming to explore the therapeutic potential of the chromone scaffold by enabling the synthesis of new and diverse molecular entities for pharmacological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloro-4-oxochromen-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTVVBLJYNPMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584696 | |
| Record name | 3-(6-Chloro-4-oxo-4H-1-benzopyran-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-65-0 | |
| Record name | 3-(6-Chloro-4-oxo-4H-1-benzopyran-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 890090-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Derivatization and Structural Modification Strategies for Research Exploration
Synthesis of Hybrid Molecules Incorporating the 6-Chlorochromone (B1349396) Moiety
The synthesis of hybrid molecules, which combine the 6-chlorochromone moiety with other pharmacologically active scaffolds, is a prominent strategy to develop compounds with dual or synergistic activities. nih.govnih.gov This approach involves forming a covalent linkage between the 6-chlorochromone-3-propionic acid and another molecule, which can be another heterocyclic system, a natural product, or a known drug molecule.
One common method involves the activation of the carboxylic acid group of the propionic acid side chain, followed by coupling with an amine or alcohol functional group on the partner molecule to form an amide or ester linkage, respectively. For instance, the 6-chlorochromone moiety has been linked to various heterocyclic rings like pyrazole, pyridine, and thiophene (B33073) to generate novel hybrid structures. nih.gov These hybrid molecules are then evaluated for a range of biological activities, building on the known properties of both parent scaffolds.
Chromone-Amino Acid Conjugates and β-Turn Peptidomimetics Development
The conjugation of the 6-chlorochromone scaffold to amino acids represents a significant area of research, aiming to create novel unnatural amino acids and peptidomimetics. ias.ac.in These conjugates can be designed to mimic or disrupt protein-protein interactions, which are often mediated by specific peptide sequences. chemdiv.com
The synthesis of these conjugates typically involves the alkylation of a glycinate (B8599266) Schiff base with a brominated derivative of the chromone (B188151), such as 3-bromomethyl-6-chlorochromone. ias.ac.in This method allows for the introduction of the chromone moiety at the α-carbon of the amino acid, creating a novel building block for peptide synthesis.
Furthermore, the rigid chromone scaffold can be utilized to induce specific secondary structures in peptides, such as β-turns. mdpi.comnih.govnih.gov β-Turns are crucial structural motifs in many biologically active peptides and proteins. chemdiv.comnih.govnih.gov By incorporating the 6-chlorochromone structure, chemists can design peptidomimetics with constrained conformations that mimic the geometry of a β-turn, potentially leading to enhanced receptor binding and biological activity. mdpi.comnih.govnih.gov These peptidomimetics often exhibit improved stability against enzymatic degradation compared to their natural peptide counterparts. chemdiv.com
| Modification Strategy | Synthetic Approach | Potential Application |
| Chromone-Amino Acid Conjugation | Alkylation of glycinate Schiff base with a halomethyl-6-chlorochromone. ias.ac.in | Creation of novel unnatural amino acids for peptide synthesis. |
| β-Turn Peptidomimetics | Incorporation of the rigid chromone scaffold to induce a turn-like conformation in a peptide backbone. mdpi.comnih.govnih.gov | Development of stable and potent modulators of protein-protein interactions. chemdiv.com |
Chemical Modifications of the Propionic Acid Side Chain
The propionic acid side chain of this compound offers a rich site for chemical modification. The carboxylic acid functional group can be converted into a variety of other functional groups, leading to a diverse library of derivatives.
Standard organic chemistry transformations can be applied, such as:
Esterification: Reaction with various alcohols to produce a range of esters.
Amidation: Coupling with primary or secondary amines to form amides.
Reduction: Conversion of the carboxylic acid to an alcohol.
Decarboxylation: Removal of the carboxyl group, which can sometimes be achieved under specific reaction conditions. nih.gov
These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity and pharmacokinetic profile. Derivatizing agents like propionic anhydride (B1165640) can also be used to introduce the propionyl group onto other molecules, although this is a different context from modifying the propionic acid side chain itself. rsc.orgresearchgate.net In some cases, specific derivatization techniques are employed to facilitate analysis, such as using benzyl (B1604629) chloroformate for gas chromatography-mass spectrometry. bevital.no
Introduction of Diverse Pharmacophores for Multitarget Ligand Design
The concept of designing single molecules that can interact with multiple biological targets, known as multitarget ligand design, has gained significant traction in drug discovery. nih.govnih.gov The 6-chlorochromone scaffold serves as an excellent starting point for such endeavors. nih.gov By strategically introducing various pharmacophores onto the chromone ring or the propionic acid side chain, researchers can aim to create compounds that modulate the activity of several proteins involved in a disease pathway. nih.gov
For example, a known inhibitor of one enzyme could be covalently linked to the 6-chlorochromone core, which itself might target a different protein. The selection of the pharmacophores to be introduced is guided by the structural biology of the target proteins and the desire to achieve a balanced affinity profile for each target. nih.gov The propionic acid side chain can act as a flexible linker to connect the chromone core with another pharmacophore, allowing for optimal positioning within the binding sites of the target proteins.
Functionalization at Other Positions of the Chromone Scaffold
While the propionic acid at the 3-position is a key handle for derivatization, other positions on the chromone scaffold can also be functionalized to expand the chemical diversity of the resulting compounds. nih.govkaist.ac.kr Recent advances in C-H bond functionalization have provided powerful tools for the direct introduction of substituents at various positions of the chromone ring. nih.govkaist.ac.krresearchgate.net
Mechanistic Investigations of Biological Activities of Chromone Derivatives
Elucidation of Molecular Targets and Pathways
Comprehensive literature reviews and database searches were conducted to identify studies on the molecular targets and pathways of 6-Chlorochromone-3-propionic acid. The following subsections detail the findings, or lack thereof, for specific molecular interactions.
Enzyme Inhibition Studies
Despite the chromone (B188151) scaffold being a known pharmacophore with the potential to interact with various enzymes, no specific research was found that investigates the inhibitory activity of this compound against the following key enzyme targets:
Cyclooxygenase (COX): Prostaglandins, synthesized by cyclooxygenase enzymes, are crucial mediators of inflammation and other physiological processes. smolecule.com While many compounds are evaluated for their COX inhibitory potential, no studies have been published detailing the effects of this compound on COX-1 or COX-2.
Lipoxygenase (LOX): Lipoxygenases are involved in the synthesis of leukotrienes, which play a role in inflammation and allergic responses. A thorough search of scientific literature did not yield any data on the interaction between this compound and lipoxygenase enzymes.
Kinases: Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer. There is currently no available research on the inhibitory effects of this compound on any kinase.
Topoisomerases: These enzymes are essential for DNA replication and are established targets for cancer chemotherapy. The ability of this compound to inhibit topoisomerase I or II has not been investigated in any published study to date.
Thymidine (B127349) Phosphorylase: This enzyme is involved in nucleoside metabolism and is a target in cancer therapy. No studies were found regarding the modulation of thymidine phosphorylase activity by this compound.
Protein Tyrosine Phosphatases (PTPs): PTPs are critical regulators of signal transduction pathways, and their modulation is a therapeutic strategy for various diseases. There is no documented evidence of this compound acting as an inhibitor of protein tyrosine phosphatases.
Receptor Interaction Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. However, for this compound, there is a lack of research in this area.
G-protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors, mediating responses to a wide array of stimuli. No studies have been performed to assess the activity of this compound at any GPCR.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. There are no published reports on the interaction of this compound with PPARγ.
Benzodiazepine (B76468) Receptors: These receptors are allosteric modulatory sites on GABA-A receptors and are the targets of benzodiazepine drugs. No research has been conducted to determine if this compound binds to or modulates benzodiazepine receptors.
Modulation of Drug Transporters
Drug transporters, such as those from the ATP-binding cassette (ABC) superfamily, are crucial in determining the pharmacokinetics of various substances.
ABCG2: The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance. Currently, there are no scientific studies available that have investigated the modulatory effects of this compound on the ABCG2 transporter.
Cellular Response Modulations
Induction of Apoptosis and Cell Cycle Perturbations
Apoptosis, or programmed cell death, and the cell cycle are fundamental processes that are often dysregulated in diseases like cancer. A review of the available literature reveals no studies that have examined the potential for this compound to induce apoptosis or cause perturbations in the cell cycle.
Influence on Mitochondrial Function and Oxidative Stress Pathways
Mitochondria are central to cellular energy metabolism and are also key regulators of oxidative stress. No research has been published to date on the effects of this compound on mitochondrial function or its ability to modulate oxidative stress pathways in any cell type.
Insights from Propionic Acid Metabolism and Associated Signaling Pathways
The structural incorporation of a propionic acid moiety into the chromone scaffold, as seen in this compound, suggests that its biological activities may be influenced by the metabolic and signaling pathways associated with endogenous propionic acid. Propionic acid, a short-chain fatty acid (SCFA), is a well-characterized metabolite and signaling molecule, and understanding its roles provides a framework for investigating the mechanisms of its derivatives. biocrates.comwikipedia.org
Propionic acid is primarily produced in the human body by the gut microbiome through the fermentation of dietary fiber. frontiersin.org It plays a significant role in various physiological processes, from energy metabolism to immune regulation. biocrates.com The metabolic fate and signaling cascades of propionic acid are complex and offer potential avenues through which this compound might exert its effects.
Propionic Acid Metabolism
Once absorbed from the colon, propionic acid is transported to the liver, where it is extensively metabolized. biocrates.com The central metabolic pathway involves its conversion into an intermediate of the tricarboxylic acid (TCA) cycle, a key energy-producing process. frontiersin.orgnih.gov This pathway is also essential for the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine. usmlestrike.compixorize.com
The key steps are as follows:
Activation to Propionyl-CoA : Propionic acid is activated to its coenzyme A (CoA) thioester, propionyl-CoA, by acetyl-CoA synthetase or propionyl-CoA synthetase. nih.gov
Carboxylation : Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. nih.govusmlestrike.com
Isomerization : D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. nih.gov
Conversion to Succinyl-CoA : The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA. nih.govpixorize.com
Entry into TCA Cycle : Succinyl-CoA enters the TCA cycle, contributing to cellular energy production (ATP) or gluconeogenesis. pixorize.com
A disruption in this pathway, such as a deficiency in propionyl-CoA carboxylase, leads to the metabolic disorder propionic acidemia, characterized by the toxic accumulation of propionate (B1217596) and its metabolites. frontiersin.org
Table 1: Key Enzymes in Propionic Acid Metabolism
| Enzyme | Cofactor | Function |
| Propionyl-CoA Synthetase | ATP, CoA | Converts propionic acid to propionyl-CoA. nih.gov |
| Propionyl-CoA Carboxylase | Biotin (Vitamin B7) | Carboxylates propionyl-CoA to D-methylmalonyl-CoA. usmlestrike.com |
| Methylmalonyl-CoA Epimerase | - | Isomerizes D-methylmalonyl-CoA to L-methylmalonyl-CoA. nih.gov |
| Methylmalonyl-CoA Mutase | Cobalamin (Vitamin B12) | Rearranges L-methylmalonyl-CoA to succinyl-CoA. pixorize.com |
Propionic Acid-Associated Signaling Pathways
Beyond its role as a metabolic substrate, propionic acid functions as a crucial signaling molecule, primarily by activating specific G protein-coupled receptors (GPCRs) and by epigenetic modulation through histone deacetylase (HDAC) inhibition. biocrates.com
GPCR-Mediated Signaling: Propionic acid is a known agonist for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3). biocrates.com Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can trigger downstream signaling cascades that influence:
Immune Response : Modulates inflammatory responses and immune cell function. biocrates.com
Metabolic Regulation : Affects glucose homeostasis and lipid metabolism. biocrates.com
Gut Health : Promotes the integrity of the intestinal barrier. biocrates.com
HDAC Inhibition: Propionic acid can enter cells and inhibit the activity of histone deacetylases (HDACs). This epigenetic mechanism alters gene expression by increasing histone acetylation, leading to changes in cellular processes such as apoptosis, inflammation, and cell proliferation. biocrates.com
Some studies have also investigated the direct antimicrobial effects of propionic acid. For instance, research on Saccharomyces cerevisiae has shown that propionic acid can disrupt cellular respiration, affect the cell cycle, and enhance endocytosis. nih.gov In some bacteria, it can activate stress response systems, partly by inhibiting enzymes required for cell wall biosynthesis, such as alanine (B10760859) racemase. nih.gov
Table 2: Signaling Activities of Propionic Acid
| Mechanism | Target(s) | Downstream Effects |
| GPCR Agonism | GPR41/FFAR3 | Modulation of immunity, glucose homeostasis, and lipid metabolism. biocrates.comnajah.edu |
| Epigenetic Modulation | Histone Deacetylases (HDACs) | Regulation of gene expression related to apoptosis and inflammation. biocrates.com |
| Cellular Disruption | Fungal Cellular Respiration | Inhibition of NADH-dependent metabolic reactions. nih.gov |
The presence of the propionic acid side chain in this compound raises the hypothesis that it could potentially interact with or modulate these metabolic and signaling pathways. Its ability to act as a substrate for propionyl-CoA synthetase or as a ligand for GPR41 could be a key aspect of its biological activity profile, distinguishing it from other chromone derivatives. Further research is necessary to elucidate whether this compound or its metabolites directly engage these targets.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Chromone (B188151) Core Substituents on Biological Activity
The chromone scaffold, a benzopyran-4-one ring system, serves as the foundational structure for a diverse range of biologically active compounds. researchgate.net The nature and position of substituents on this core are critical determinants of the molecule's interaction with biological targets.
Influence of Chlorine Substitution at Position 6
The introduction of a chlorine atom at the 6-position of the chromone ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. researchgate.netsci-hub.se Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance a compound's efficacy. researchgate.net The presence of chlorine can increase the lipophilicity of the molecule, which may facilitate its passage across biological membranes and improve its bioavailability. researchgate.net
Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electron distribution within the chromone ring system. researchgate.net This alteration can affect the molecule's ability to participate in crucial non-bonding interactions, such as hydrogen bonding and hydrophobic interactions, with its biological target. nih.gov Studies on various chlorinated compounds have shown that the position of the chlorine substituent is crucial; in some cases, its presence is essential for significant activity, while in others, it can diminish or abolish it. sci-hub.senih.gov For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at various positions on the phenyl rings led to significant cytotoxic effects, particularly against breast cancer cell lines. nih.gov This highlights the importance of empirical testing to determine the optimal position for halogen substitution. sci-hub.se
Role of the Propionic Acid Chain at Position 3
SAR studies on 3-arylpropionic acids have demonstrated that modifications to the propionic acid chain can lead to analogs with enhanced half-lives in preclinical models. nih.govresearchgate.net This suggests that the propionic acid chain can be a site of metabolic oxidation, and its modification can influence the compound's duration of action. nih.govresearchgate.net The acidic nature of the propionic acid group also allows for the formation of ionic interactions and hydrogen bonds with biological targets, which can be critical for binding affinity and selectivity. nih.gov Research on indole-3-propionic acid, a metabolite derived from gut microbiota, has highlighted its diverse biological effects, including neuroprotective and antioxidant properties, underscoring the importance of this functional group. nih.govmdpi.com
Positional and Stereochemical Effects on Biological Efficacy
The spatial arrangement of atoms and functional groups within a molecule, known as its stereochemistry, can have a dramatic effect on its biological activity. Even subtle changes in the position of a substituent can lead to significant differences in efficacy. researchgate.netresearchgate.net
For chromone derivatives, the relative positions of substituents on the benzopyran ring are critical. For example, the placement of hydroxyl or methoxy (B1213986) groups can greatly influence the antioxidant activity of these compounds. nih.gov The steric effects of substituents also play a vital role. Bulky groups at certain positions can hinder the molecule's ability to fit into the binding pocket of its target, thereby reducing its activity. mdpi.com Conversely, a well-placed substituent can optimize the molecule's interaction with the target, leading to enhanced efficacy. The introduction of a chlorine or methyl substituent has been shown to improve the biological activity of certain pyrimidine-2(1H)-selenone derivatives, with the position of the chlorine substituent having a particularly significant impact. nih.gov
Ligand-Target Interaction Analysis through SAR
SAR studies provide invaluable insights into the specific interactions between a ligand, such as 6-Chlorochromone-3-propionic acid, and its biological target. nih.gov By systematically modifying the structure of the ligand and observing the corresponding changes in biological activity, researchers can deduce the key pharmacophoric features required for binding.
These studies have revealed the importance of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, in stabilizing the ligand-target complex. nih.gov For instance, the analysis of chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 identified three crucial structural features: a p-bromobenzyloxy group at the A-ring, the chromone moiety itself, and a tryptamine (B22526) unit linked via an amide. acs.orgnih.govacs.org This level of detail allows for the rational design of new inhibitors with improved potency and selectivity. Understanding these interactions is fundamental to optimizing the therapeutic profile of a drug candidate. mdpi.com
QSAR Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel compounds and to guide the design of more potent analogs.
2D-QSAR Methodologies
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule, such as its connectivity and topological indices. nih.gov These models are computationally less intensive than their 3D counterparts and can provide valuable insights into the structural requirements for activity.
Various statistical methods, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are employed to develop 2D-QSAR models. nih.govfrontiersin.org These models have been successfully applied to a wide range of biological activities, including antifungal, antioxidant, and anticancer effects. frontiersin.orgtandfonline.commdpi.com For example, a 2D-QSAR study on 3-iodochromone derivatives as potential fungicides identified key descriptors that influence their activity, leading to the development of a predictive model with a high correlation coefficient. frontiersin.org Similarly, QSAR studies on propionic acid derivatives have demonstrated that their antimicrobial activities are governed by specific topological parameters. researchgate.netarabjchem.org The predictive power of these models allows for the virtual screening of large compound libraries, accelerating the discovery of new therapeutic agents. nih.gov
Interactive Data Table: Key Findings from SAR and QSAR Studies
| Study Type | Compound Class | Key Findings | Reference(s) |
| SAR | Chromone Derivatives | The p-bromobenzyloxy group at the A-ring, the chromone moiety, and a linked tryptamine unit are crucial for ABCG2 inhibition. | acs.orgnih.govacs.org |
| SAR | 3-Arylpropionic Acids | Modifications to the propionic acid chain can enhance pharmacokinetic properties like half-life. | nih.govresearchgate.net |
| SAR | Pyrimidine-2(1H)-selenone Derivatives | Introduction of a chlorine or methyl substituent improves biological activity, with the chlorine position being critical. | nih.gov |
| 2D-QSAR | 3-Iodochromone Derivatives | Identified key descriptors influencing antifungal activity, leading to a predictive model. | frontiersin.org |
| 2D-QSAR | Propionic Acid Derivatives | Antimicrobial activities are governed by specific topological parameters. | researchgate.netarabjchem.org |
| 3D-QSAR | Chromone Derivatives | Electronegative groups on a benzoyl ring and electropositive groups on a phenyl ring are important for antioxidant activity. | mdpi.com |
3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques that correlate the biological activity of a series of compounds with their 3D molecular properties. These methods provide a detailed understanding of how steric and electrostatic fields, as well as other physicochemical properties, of a molecule influence its interaction with a biological target.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a widely used 3D-QSAR method that calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a set of aligned molecules and a probe atom at various grid points. The resulting field values are then subjected to partial least squares (PLS) analysis to derive a QSAR model. For chromone derivatives, CoMFA has been instrumental in identifying key structural features that govern their activity. For instance, in studies on various chromone analogs, CoMFA models have highlighted the importance of the size and electronic nature of substituents on the chromone ring.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates similarity indices for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the molecular features influencing biological activity. CoMSIA models for chromone derivatives have often yielded statistically robust and predictive results, corroborating and expanding upon the findings from CoMFA. For example, in a study on a series of chromone derivatives as HIV-1 protease inhibitors, both CoMFA and CoMSIA models were developed, with the CoMSIA model providing a more detailed understanding of the hydrogen bonding interactions crucial for inhibitory activity. nih.gov
The statistical robustness of 3D-QSAR models is assessed using various parameters, as illustrated in the table below, which is based on typical findings for chromone derivatives.
| 3D-QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² |
| CoMFA | > 0.5 | > 0.9 | Low | High | > 0.6 |
| CoMSIA | > 0.5 | > 0.9 | Low | High | > 0.6 |
This table represents typical statistical values obtained in 3D-QSAR studies of chromone derivatives, indicating the reliability and predictive power of the models.
Contour maps generated from CoMFA and CoMSIA studies provide a visual representation of the SAR. For instance, in the context of 6-chlorochromone (B1349396) derivatives, these maps would likely indicate that:
Steric Fields: Bulky substituents may be favored or disfavored at specific positions on the chromone ring or the propionic acid side chain, depending on the topology of the target's binding site.
Hydrophobic Fields: The propionic acid side chain and other substituents contribute to the molecule's hydrophobicity, a critical factor in ligand-receptor interactions.
Hydrogen Bond Donor/Acceptor Fields: The carbonyl group of the chromone and the carboxylic acid group of the propionic acid side chain are key hydrogen bond acceptors and donors, respectively. CoMSIA maps would reveal the optimal spatial arrangement for these interactions.
Pharmacophore Modeling
Pharmacophore modeling is another crucial in-silico technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For a series of active compounds like this compound derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features responsible for their shared biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar activity.
A hypothetical pharmacophore model for this compound derivatives, based on their structural features and known activities of related chromones, would likely include:
One or two hydrogen bond acceptor features, corresponding to the carbonyl oxygen of the chromone ring and the carbonyl oxygen of the propionic acid.
One hydrogen bond donor feature from the hydroxyl group of the carboxylic acid.
One hydrophobic/aromatic feature representing the benzene (B151609) ring of the chromone nucleus.
A negative ionizable feature associated with the carboxylate group of the propionic acid at physiological pH.
A hydrophobic/halogen feature representing the chlorine atom at the 6-position.
Studies on other chromone derivatives have successfully employed pharmacophore modeling to identify potent inhibitors for various targets. For example, pharmacophore models have been developed for chromone derivatives as acetylcholinesterase inhibitors for Alzheimer's disease and as monoamine oxidase (MAO) inhibitors.
The table below illustrates a potential pharmacophore model for this compound derivatives.
| Pharmacophoric Feature | Description | Potential Location |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the receptor. | Carbonyl oxygen of the chromone; Carbonyl oxygen of the propionic acid. |
| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the receptor. | Hydroxyl group of the propionic acid. |
| Aromatic Ring (AR) | Represents the planar, aromatic system. | Benzene ring of the chromone core. |
| Negative Ionizable (NI) | Carries a negative charge at physiological pH. | Carboxylate group of the propionic acid. |
| Hydrophobic (HY)/Halogen | A region that favorably interacts with non-polar residues. | Chlorine atom at the 6-position. |
Computational Chemistry Approaches
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding how 6-Chlorochromone-3-propionic acid might interact with biological targets.
Prediction of Binding Modes and Conformations
Molecular docking simulations can predict the most likely binding modes and conformations of this compound within the active site of a protein. These predictions are based on the molecule's structural features and the physicochemical properties of the protein's binding pocket. For instance, studies on similar compounds, like indole-3-propionic acid, have successfully used molecular docking to validate binding conformations with target proteins. researchgate.net The process involves generating a multitude of possible orientations and conformations of the ligand and then scoring them based on their energetic favorability.
Identification of Key Interacting Amino Acid Residues
A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for the interaction. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies of other small molecules, docking has revealed interactions with residues such as asparagine, lysine (B10760008), and tyrosine, which stabilize the ligand-protein complex. mdpi.com Understanding these key residues is vital for explaining the molecule's biological activity and for designing more potent derivatives.
Assessment of Binding Affinities
Molecular docking programs estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which provides a qualitative measure of the strength of the interaction between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov For example, docking studies on various compounds have reported binding affinities ranging from -2.5 to -7.26 kcal/mol against different protein targets. mdpi.com
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the conformational flexibility and stability of this compound and its complexes with proteins over time. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
MD simulations can confirm the stability of binding poses predicted by molecular docking. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can assess the stability of the ligand within the binding site. nih.gov A stable binding is often characterized by low RMSD values for the ligand throughout the simulation. nih.gov Furthermore, MD simulations can elucidate the role of specific residues, like lysine and glutamate, which have been shown to be vital for the catalytic activity in some enzymes. nih.gov
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and properties of this compound. aps.orgnih.gov These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to yield information about molecular orbitals, charge distribution, and vibrational frequencies. nih.govmdpi.com
Ab initio Hartree-Fock and DFT (often using the B3LYP functional) with basis sets like 6-31+G(d,p) or 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various properties. nih.govresearchgate.net For instance, DFT calculations can predict bond lengths and angles with high accuracy. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, obtained from these calculations, are crucial for understanding the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov
In Silico Assessment of Drug-like Properties and ADME Profiles
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to assess the "drug-likeness" of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. frontiersin.org
Various computational models and rules, such as Lipinski's Rule of Five, are applied to evaluate the potential for oral bioavailability. frontiersin.orgdrugdiscoverynews.com This rule considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugdiscoverynews.com Online servers and software like SwissADME and ADMETlab are frequently used to calculate these properties and predict parameters such as intestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein. nih.govmdpi.com
Analytical Methodologies for Research and Compound Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chlorochromone-3-propionic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on analogous structures like propanoic acid and chlorinated aromatic compounds, expected chemical shifts can be predicted. docbrown.infochemicalbook.comchemicalbook.com The protons of the propionic acid side chain would likely appear as two multiplets, while the protons on the chromone (B188151) ring system would exhibit distinct signals in the aromatic region. docbrown.infochemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the ketone on the chromone ring would show characteristic downfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
| Carboxylic Acid (-COOH) | ~11.0-12.0 | Singlet |
| Chromone Ring Protons | ~7.5-8.5 | Multiplets |
| Propionic Acid (-CH₂-) α to C=C | ~3.5-4.0 | Triplet |
| Propionic Acid (-CH₂-) β to C=C | ~2.8-3.2 | Triplet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₂H₉ClO₄), the molecular ion peak ([M]⁺) would be observed, along with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak). nist.govdocbrown.info Fragmentation would likely involve the loss of the propionic acid side chain or parts of it, such as the loss of a carboxyl group. docbrown.infocsic.es
Table 2: Expected Mass Spectrometry Data for this compound This table is predictive based on the compound's structure.
| Ion | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ (with ³⁵Cl) | ~256.02 | Molecular Ion |
| [M+2]⁺ (with ³⁷Cl) | ~258.02 | Isotope Peak |
| [M-COOH]⁺ | ~211 | Loss of Carboxyl Group |
| [M-CH₂CH₂COOH]⁺ | ~183 | Loss of Propionic Acid Side Chain |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.infonist.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and the carboxylic acid, and C-Cl stretching vibrations. docbrown.infonist.govspectrabase.com
Table 3: Predicted IR Absorption Frequencies for this compound This table is predictive and based on data from analogous structures.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H Stretch (Aromatic/Alkane) | 3100-2850 |
| C=O Stretch (Ketone & Carboxylic Acid) | 1725-1680 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch | 1300-1000 |
| C-Cl Stretch | 800-600 |
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification of this compound and for the analysis of related compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be employed. sielc.comsielc.com
Typical HPLC Conditions:
Column: A C18 stationary phase is commonly used for separating moderately polar organic molecules.
Mobile Phase: A gradient of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. sielc.comsielc.com
Detection: A UV detector would be suitable, as the chromone ring system is a strong chromophore, likely absorbing in the 230-280 nm range. sigmaaldrich.com
While this compound itself has low volatility, GC-MS is a powerful technique for the analysis of related, more volatile organic acids or for the analysis of the target compound after derivatization. nih.govbohrium.com To make the carboxylic acid amenable to GC analysis, a derivatization step, such as silylation (e.g., using MSTFA) or esterification, is typically required to increase its volatility. nih.govresearchgate.net GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of various organic acids in a sample. nih.govmdpi.com
While this compound itself is achiral due to the double bond at the C2-C3 position of the chromone ring, chiral chromatography would be the method of choice for separating enantiomers of its chiral derivatives. wikipedia.orgsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. wikipedia.orgacs.org The separation mechanism relies on forming transient diastereomeric complexes between the enantiomers and the CSP through interactions like hydrogen bonding, π-π stacking, and steric hindrance. wikipedia.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. To perform this analysis, a single crystal of the compound of suitable quality must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₉ClO₄) to confirm the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 56.16% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.54% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.82% |
| Oxygen | O | 15.999 | 4 | 63.996 | 24.94% |
| Total | 256.553 | 100.00% |
In Vitro Biological Evaluation Methodologies
Cell-Based Bioassays for Biological Response Assessment
These assays are designed to measure the ability of a compound to inhibit cell proliferation or cause cell death. A common method involves treating cultured cancer cell lines with the test compound and measuring its effect on cell viability. nih.gov For instance, the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is widely used. In this assay, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which can be measured spectrophotometrically. nih.gov A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation. nih.govresearchgate.net The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
To illustrate the type of data generated from such assays, the table below shows the cytotoxic activity of various chalcone (B49325) derivatives, which are structurally related to chromones, against different human cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) |
| Chalcone Derivative A | HeLa (Cervical Cancer) | 1.12 |
| Chalcone Derivative B | HeLa (Cervical Cancer) | 0.54 |
| Chalcone Derivative C | HeLa (Cervical Cancer) | 0.62 |
| Chalcone Derivative D | Plasmodium falciparum | 25.84 |
| Data derived from studies on various chalcone derivatives to illustrate typical output from cell viability assays. japsonline.com |
Reporter gene assays are powerful tools for investigating whether a compound affects a specific cellular signaling pathway. nih.gov These assays work by linking the expression of a "reporter" protein, such as luciferase or green fluorescent protein (GFP), to a specific genetic regulatory element that is controlled by the pathway of interest. nih.gov If the compound activates or inhibits the pathway, it will lead to a measurable change in the amount of reporter protein produced. nih.gov For example, to test if 6-Chlorochromone-3-propionic acid interacts with the androgen receptor pathway, cells would be engineered to contain a plasmid with an androgen response element linked to a luciferase gene. nih.gov An increase or decrease in light emission after treatment with the compound would indicate an interaction with this pathway.
High-Throughput Screening (HTS) utilizes automation and robotics to test hundreds of thousands of chemical compounds against a specific biological target in a rapid and efficient manner. youtube.comsyngeneintl.com This process is essential for quickly identifying "hit" compounds from large chemical libraries that may contain molecules like this compound. youtube.com HTS workflows involve miniaturized assay formats, such as 384- or 1536-well plates, and sensitive detection methods including fluorescence, luminescence, and absorbance. syngeneintl.compharmaron.com The entire process, from compound handling with acoustic technology to data analysis, is automated to ensure high speed and reproducibility. youtube.com HTS can be applied to both cell-based and biochemical assays to screen for various activities, from enzyme inhibition to effects on cell morphology. pharmaron.comyoutube.com
Enzyme Activity Assays for Target Engagement and Inhibition
Enzyme activity assays are biochemical tests used to determine if a compound can directly interact with and inhibit the function of a specific enzyme. These assays are crucial for identifying the molecular target of a compound and understanding its mechanism of action. The process typically involves incubating the purified enzyme with its substrate and the test compound. The rate of the enzymatic reaction is then measured, often by detecting the formation of a product or the depletion of a substrate. A reduction in the reaction rate in the presence of the compound indicates inhibition.
For example, studies on chalcone derivatives have evaluated their ability to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production. nih.gov The inhibitory activity is quantified by determining the IC₅₀ value. Kinetic studies can further classify the compound as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov
The following table presents data from a study on the tyrosinase inhibitory activity of hydroxy substituted amino chalcone compounds, demonstrating the type of results obtained from enzyme inhibition assays.
| Compound | Tyrosinase IC₅₀ (μM) | Ki (μM) | Inhibition Type |
| Amino Chalcone 1 | 9.75 | 4.82 | Competitive |
| Amino Chalcone 2 | 7.82 | 1.89 | Competitive |
| Kojic Acid (Control) | 22.83 | N/A | N/A |
| Data from a study on chalcone derivatives to illustrate findings from enzyme activity assays. nih.gov |
Receptor Binding Assays
Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. nih.gov These assays are fundamental in pharmacology for discovering ligands for receptors. A common technique is the competitive radioligand binding assay. nih.gov In this method, a biological sample containing the target receptor (e.g., cell membranes) is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound. nih.gov If the test compound binds to the same site on the receptor, it will compete with the radioligand, displacing it and causing a decrease in measured radioactivity. nih.gov The data is used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov Techniques like Scintillation Proximity Assay (SPA) and filtration binding are common formats for these assays. nih.gov
Assessment of Mitochondrial Activity
Mitochondria are central to cellular energy production and are a target for various chemical compounds. Assays to assess mitochondrial activity evaluate the impact of a compound on mitochondrial function, such as cellular respiration and membrane potential. nih.govnih.gov The MTT assay, as mentioned earlier, is an indirect measure of mitochondrial reductase activity. nih.gov More direct measurements can be achieved through high-resolution respirometry, which measures the oxygen consumption rate of isolated mitochondria or intact cells in response to different substrates and inhibitors. nih.gov Furthermore, studies on propionic acid have shown it can induce reactive oxygen species (ROS) and disrupt the mitochondrial membrane, effects that can be quantified using fluorescent probes and flow cytometry. nih.gov The analysis of urine for specific organic acids, such as dicarboxylic acids, can also suggest impaired mitochondrial fatty acid oxidation. nih.gov
Antimicrobial, Antifungal, and Antiviral Activity Assays
The evaluation of a compound's ability to inhibit or kill microbial pathogens is a critical step in the discovery of new anti-infective agents. These assessments are typically conducted in vitro using a variety of standardized assays.
Antimicrobial and Antifungal Activity Assays:
The antimicrobial and antifungal potential of chromone (B188151) derivatives is often investigated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A study on a series of 3-substituted chromone derivatives tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compounds displayed good activity against all pathogenic bacterial strains studied, with zones of inhibition ranging from 16-20 mm and MIC values between 50–100 µg/mL. iscience.in
In a comprehensive study, 27 chromone derivatives were evaluated for their antifungal and antibiofilm activities against nine different Candida species. nih.gov This study is particularly relevant as it includes data on chromone-3-carboxylic acid, a close structural relative of this compound. The findings from this research highlight the potential of the chromone scaffold in antifungal applications. While chromone-3-carboxylic acid itself showed high MIC values (>100 µg/mL) against the tested Candida strains, other derivatives, such as 6,8-dichlorochromone-3-carbonitrile, exhibited significant antibiofilm activity. nih.gov This suggests that substitutions on the chromone ring play a crucial role in determining the antifungal potency.
The following table summarizes the antifungal activity of selected chromone derivatives against various Candida species, providing a reference for the potential activity of related compounds.
| Compound Name | Organism | MIC (µg/mL) |
| Chromone-3-carboxylic acid | Candida albicans | >100 |
| Chromone-3-carboxylic acid | Candida glabrata | >100 |
| Chromone-3-carboxylic acid | Candida parapsilosis | >100 |
| 6,8-dichlorochromone-3-carbonitrile | Candida albicans | - |
Data sourced from a study on the antifungal and antibiofilm activities of chromones against nine Candida species. nih.gov The MIC for 6,8-dichlorochromone-3-carbonitrile was not explicitly provided in the table format of the source, but its significant antibiofilm activity was noted.
Antiviral Activity Assays:
The antiviral properties of chromone derivatives have also been a subject of investigation, with studies exploring their efficacy against a range of viruses. nih.gov The general approach to in vitro antiviral testing involves infecting host cells with the virus in the presence of varying concentrations of the test compound. The inhibitory effect is then quantified by measuring parameters such as viral replication, cytopathic effect (CPE), or the expression of viral proteins. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of the virus in vitro.
While specific antiviral data for this compound is not available, the broader class of chromones has shown promise. researchgate.netnih.govacs.org For instance, certain chromone derivatives have been evaluated for their activity against viruses like HIV and influenza. The methodologies for these assays typically involve cell-based models where the reduction in viral load or activity is measured.
Further research is necessary to specifically determine the antimicrobial, antifungal, and antiviral activities of this compound and to establish its potential as a therapeutic agent. The existing data on related chromone compounds, however, provides a strong rationale for conducting such investigations.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Chlorochromone-3-propionic acid in laboratory settings?
- Methodological Answer :
- Use chemically resistant gloves (e.g., nitrile), impervious protective clothing, and eye/face protection to avoid skin/eye contact .
- Work under a fume hood to minimize inhalation exposure. Emergency safety showers and self-contained breathing apparatus (SCBA) must be accessible .
- Follow CLP Regulation (EC) No. 1272/2008 guidelines for skin corrosion/irritation (Category 1 H314) and ensure proper ventilation during handling .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Adapt chlorination protocols from structurally related compounds (e.g., 3-Chloropropionic acid), using controlled reaction conditions (e.g., inert atmosphere, low moisture) to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) with a solvent system such as butyl alcohol/water/acetic acid (60:25:15), as validated for chlorogenic acid analogs .
Q. Which analytical techniques are critical for initial characterization of this compound?
- Methodological Answer :
- Employ mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, referencing NIST spectral libraries for chlorinated aromatic compounds .
- Use NMR spectroscopy (¹H/¹³C) to resolve chromone ring substitution patterns and propionic acid side-chain conformation .
- Validate purity via HPLC with UV detection, optimizing mobile phase composition to separate chlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate results using multi-technique approaches : Combine NMR (e.g., COSY, HSQC) with high-resolution MS to confirm isotopic patterns and rule out impurities .
- Re-examine reaction conditions for potential epimerization or solvent interactions that may alter spectral outcomes .
Q. What strategies optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer :
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors influencing yield .
- Use flow chemistry to enhance reproducibility and heat management, particularly for exothermic chlorination steps .
Q. How should researchers design experiments to investigate the biological activity of this compound?
- Methodological Answer :
- Prioritize in vitro assays (e.g., enzyme inhibition studies) using purified batches validated via TLC and HPLC .
- Address solubility challenges by testing derivatives (e.g., methyl esters) or using biocompatible solvents (e.g., DMSO-water mixtures) .
Q. What methodologies are effective for analyzing degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH) and analyze samples via LC-MS to identify hydrolysis or oxidation byproducts .
- Compare degradation profiles with computational models (e.g., QSAR) to predict long-term stability .
Data Analysis & Research Design
Q. How can researchers address conflicting data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Perform meta-analysis of existing SAR data, focusing on substituent effects at the 3-propionic acid and 6-chloro positions .
- Use multivariate regression to quantify contributions of electronic (e.g., Hammett σ) and steric parameters to biological activity .
Q. What statistical approaches are recommended for validating reproducibility in synthetic protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
